molecular formula C5H5F2N3 B13135931 2,5-Difluoropyridine-3,4-diamine

2,5-Difluoropyridine-3,4-diamine

Cat. No.: B13135931
M. Wt: 145.11 g/mol
InChI Key: YMRQINRGHVCLLV-UHFFFAOYSA-N
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Description

2,5-Difluoropyridine-3,4-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluoropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include halogenation, followed by further functional group modifications to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5-Difluoropyridine-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoropyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise control over reactivity and stability is required .

Properties

Molecular Formula

C5H5F2N3

Molecular Weight

145.11 g/mol

IUPAC Name

2,5-difluoropyridine-3,4-diamine

InChI

InChI=1S/C5H5F2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10)

InChI Key

YMRQINRGHVCLLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)N)N)F

Origin of Product

United States

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